REACTION_SMILES
|
[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([O:6][CH:7]1[CH:8]=[CH:9][CH:10]([OH:12])[CH2:11]1)([CH3:13])[CH3:14].[CH3:15][N+:16]1([O-:17])[CH2:18][CH2:19][O:20][CH2:21][CH2:22]1.[CH3:31][CH2:32][CH2:33][N+:34]([CH2:35][CH2:36][CH3:37])([CH2:38][CH2:39][CH3:40])[CH2:41][CH2:42][CH3:43].[Cl:23][CH2:24][Cl:25].[O-:26][Ru:27](=[O:28])(=[O:29])=[O:30]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([O:6][CH:7]1[CH:8]=[CH:9][C:10](=[O:12])[CH2:11]1)([CH3:13])[CH3:14]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)OC1C=CC(O)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[N+]1([O-])CCOCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC[N+](CCC)(CCC)CCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[Ru](=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)[Si](C)(C)OC1C=CC(=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([O:6][CH:7]1[CH:8]=[CH:9][CH:10]([OH:12])[CH2:11]1)([CH3:13])[CH3:14].[CH3:15][N+:16]1([O-:17])[CH2:18][CH2:19][O:20][CH2:21][CH2:22]1.[CH3:31][CH2:32][CH2:33][N+:34]([CH2:35][CH2:36][CH3:37])([CH2:38][CH2:39][CH3:40])[CH2:41][CH2:42][CH3:43].[Cl:23][CH2:24][Cl:25].[O-:26][Ru:27](=[O:28])(=[O:29])=[O:30]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([O:6][CH:7]1[CH:8]=[CH:9][C:10](=[O:12])[CH2:11]1)([CH3:13])[CH3:14]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)OC1C=CC(O)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[N+]1([O-])CCOCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC[N+](CCC)(CCC)CCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[Ru](=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)[Si](C)(C)OC1C=CC(=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([O:6][CH:7]1[CH:8]=[CH:9][CH:10]([OH:12])[CH2:11]1)([CH3:13])[CH3:14].[CH3:15][N+:16]1([O-:17])[CH2:18][CH2:19][O:20][CH2:21][CH2:22]1.[CH3:31][CH2:32][CH2:33][N+:34]([CH2:35][CH2:36][CH3:37])([CH2:38][CH2:39][CH3:40])[CH2:41][CH2:42][CH3:43].[Cl:23][CH2:24][Cl:25].[O-:26][Ru:27](=[O:28])(=[O:29])=[O:30]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([O:6][CH:7]1[CH:8]=[CH:9][C:10](=[O:12])[CH2:11]1)([CH3:13])[CH3:14]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)OC1C=CC(O)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[N+]1([O-])CCOCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC[N+](CCC)(CCC)CCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[Ru](=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)[Si](C)(C)OC1C=CC(=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |